molecular formula C16H16N2O2 B4970110 N,N'-diphenylsuccinamide CAS No. 15510-09-5

N,N'-diphenylsuccinamide

Cat. No. B4970110
CAS RN: 15510-09-5
M. Wt: 268.31 g/mol
InChI Key: NOEOAZMRAXYIEK-UHFFFAOYSA-N
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Description

N,N'-diphenylsuccinamide (DPN) is a chemical compound that belongs to the class of succinimide derivatives. It is widely used in scientific research as a tool to investigate the biochemical and physiological effects of various substances. DPN has been shown to interact with a variety of proteins and enzymes, making it a valuable tool for studying their functions and mechanisms of action.

Scientific Research Applications

Catalytic Role in Halolactonization

Diphenyl diselenide, a related compound to N,N'-diphenylsuccinamide, has been used to catalyze the halolactonization of unsaturated acids with N-halosuccinimides. This process occurs under mild conditions and can afford regiocontrol favoring gamma-lactone products. The regioselectivity towards gamma-lactones is due to kinetic rather than thermodynamic control (Mellegaard & Tunge, 2004).

Influence on Crystalline Forms in Polymers

N,N'-Diphenyl succinamide (DPS) has been studied for its effect on the formation of β crystalline form in isotactic polypropylene (iPP). It acts as a β-nucleating agent, influencing the crystallization and structural properties of polymers. Studies have shown that DPS possesses a high ability to induce the β-form in iPP, highlighting its potential for modifying polymer characteristics (Lu & Dou, 2009).

Extraction of Platinum from Chloride Media

N,N'-Diphenylsuccinamide derivatives have been explored as potential molecules for the liquid–liquid extraction of Pt(IV) from chloride solutions. These compounds demonstrate promising abilities for platinum recovery from hydrochloric acid media, indicating their potential application in the field of metal extraction and recovery (Costa et al., 2016).

Transformation in Chemical Reactions

Research from 1934 indicated that the application of the Hofmann reaction to 1,2-diphenylsuccinamide led to unexpected products like diphenylacetic acid, suggesting a rearrangement mechanism during the reaction. This study offers insights into the chemical behavior and transformation of diphenylsuccinamide derivatives under specific conditions (McRae & Townshend, 1934).

Use in Microstructure Formation

Research on diphenylalanine, a compound structurally related to N,N'-diphenylsuccinamide, has shown that it forms ordered assemblies with unique mechanical, optical, and semiconductive properties. These properties are being utilized in various applications like energy storage, biosensing, light emission, and drug delivery. Modifications to the diphenylalanine structure have led to the formation of distinctive microstructures with varying morphologies and optical properties, indicating the potential for molecular engineering in material science (Pellach et al., 2016).

Role in Photodynamic Therapy

Ruthenium-containing photosensitizers, which may involve compounds like N,N'-diphenylsuccinamide, have been developed for photodynamic therapy (PDT) to treat cancer and infections. These photosensitizers have tuned photophysical and biological properties, indicating the potential of N,N'-diphenylsuccinamide derivatives in medical applications, particularly in the treatment of diseases through light-activated processes (Heinemann et al., 2017).

Environmental Analysis of Related Compounds

Studies on polybrominated diphenyl ethers (PBDEs), which are structurally related to N,N'-diphenylsuccinamide, have focused on their environmental fate, behavior, and human exposure. This research is crucial for understanding the environmental impact of similar compounds and can inform the safe and sustainable use of N,N'-diphenylsuccinamide in various applications (Covaci et al., 2011).

properties

IUPAC Name

N,N'-diphenylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15(17-13-7-3-1-4-8-13)11-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEOAZMRAXYIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935129
Record name N~1~,N~4~-Diphenylbutanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinanilide

CAS RN

15510-09-5
Record name Succinanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~4~-Diphenylbutanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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